Choline, iodide, hexanoate

Description

Choline-based ionic liquids (ILs) and salts are versatile compounds with applications ranging from green chemistry to biomedicine. Key compounds include:

- Choline iodide ([Cho]I): Comprises a choline cation and iodide anion, used in polymerization and battery technologies due to its biocompatibility .

- Choline hexanoate ([Cho][Hex]): A choline carboxylate IL with a six-carbon alkyl chain, employed in DNA extraction, nanoparticle stabilization, and antimicrobial applications .

- Hexanoate anion: Found in esters (e.g., ethyl hexanoate) as flavor compounds, but in ILs, it influences phase behavior and biological interactions .

These compounds are compared to structurally similar ILs, such as choline acetate ([Cho][OAc]), propanoate ([Cho][Pro]), and butyrate ([Cho][But]), to elucidate structure-property relationships.

Properties

CAS No. |

18885-38-6 |

|---|---|

Molecular Formula |

C11H24INO2 |

Molecular Weight |

329.22 g/mol |

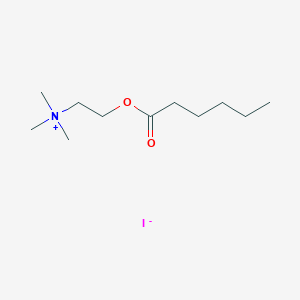

IUPAC Name |

2-hexanoyloxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C11H24NO2.HI/c1-5-6-7-8-11(13)14-10-9-12(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OAZLRSAVKWVLIQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(=O)OCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Choline, iodide, hexanoate can be synthesized by neutralizing choline hydroxide with hexanoic acid. The reaction is typically carried out in a round-bottom flask with distilled water as the solvent. The mixture is stirred continuously at room temperature for about 12 hours to ensure complete neutralization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as filtration and crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Choline, iodide, hexanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The iodide ion in the compound can be substituted with other halides or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts

Major Products Formed

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Alcohols and other reduced forms of the compound.

Substitution: Different halide salts and substituted ionic liquids

Scientific Research Applications

Choline, iodide, hexanoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: Employed in DNA extraction and stabilization processes.

Medicine: Investigated for its potential in drug delivery systems, particularly for transdermal applications.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of choline, iodide, hexanoate involves its ability to interact with biological membranes and proteins. The compound can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules. It also stabilizes DNA and proteins through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Insight : Increasing anion chain length reduces hydrophilicity, affecting phase separation and membrane interactions. Functional groups (e.g., double bonds) enhance steric resistance or biological activity .

Phase Behavior and Extraction Efficiency

Choline alkanoates form aqueous biphasic systems (ABS) with salts like K₃PO₄. Performance depends on pH and chain length:

- ABS Formation : [Cho][OAc] ≈ [Cho][Pro] > [Cho][But] > [Cho][Hex] at pH 14.5. At pH 7.2, [Cho][Hex] shows comparable extraction of triazine herbicides (e.g., 90% recovery for [Cho][Pro]) .

- DNA Extraction : [Cho][Hex] outperforms commercial kits for S. aureus and Gram-negative bacteria but lags in lysing B. subtilis .

Research Findings and Data Tables

Table 1: ABS Performance of Choline Alkanoates at pH 7.2 and 14.5

| IL | pH 7.2 ABS Formation | pH 14.5 ABS Formation | Herbicide Recovery (%) |

|---|---|---|---|

| [Cho][OAc] | No | Yes | N/A |

| [Cho][Pro] | Yes | Yes | >90 |

| [Cho][Hex] | Yes | Weak | ~85 |

Table 2: Nanoparticle Stability in Serum

| Coating Material | Size Increase After 10 Min (%) |

|---|---|

| Choline hexanoate | 178.4 |

| Choline hexenoate | 0 (stable up to 90 min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.